molecular formula C7H4BrClF3N B1448931 3-Bromo-6-chloro-2-(trifluoromethyl)aniline CAS No. 1805585-25-4

3-Bromo-6-chloro-2-(trifluoromethyl)aniline

Cat. No.: B1448931
CAS No.: 1805585-25-4
M. Wt: 274.46 g/mol
InChI Key: RSHNIOKMBVTPBO-UHFFFAOYSA-N
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Description

3-Bromo-6-chloro-2-(trifluoromethyl)aniline is a multifunctional halogenated aniline derivative designed for advanced research and development. This compound serves as a key synthetic intermediate, particularly in the preparation of complex heterocyclic systems like quinoline derivatives, which are valuable scaffolds in medicinal chemistry . Its molecular structure, featuring bromo and chloro substituents on an aniline ring, makes it an ideal substrate for selective metal-catalyzed cross-coupling reactions and sequential functionalization, allowing for the rapid exploration of structure-activity relationships (SAR) in drug discovery projects . Compounds within this chemical class are extensively investigated for their potential in developing nonlinear optical (NLO) materials, as the electron-withdrawing trifluoromethyl group and halogen atoms can significantly influence molecular polarizability and hyperpolarizability, which are critical properties for optical communication and computing technologies . Furthermore, structurally similar trifluoromethyl-aniline compounds have demonstrated notable biological activity in antimicrobial research, showing efficacy against pathogens like Vibrio species by disrupting biofilm formation and suppressing virulence factors, indicating its potential application in developing novel anti-infective agents . This reagent is provided for research applications only and is a versatile building block for synthetic organic chemistry, pharmaceutical sciences, and materials science. Researchers are advised to consult safety data sheets prior to use.

Properties

IUPAC Name

3-bromo-6-chloro-2-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClF3N/c8-3-1-2-4(9)6(13)5(3)7(10,11)12/h1-2H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSHNIOKMBVTPBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Cl)N)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy Overview

The preparation of halogenated trifluoromethyl anilines typically starts from appropriately substituted trifluoromethyl toluidines or trifluoromethylbenzene derivatives. The key steps are:

This sequence is adapted from the preparation of 3-bromo-5-trifluoromethylaniline, which shares structural similarity and synthetic challenges with 3-bromo-6-chloro-2-(trifluoromethyl)aniline.

Detailed Preparation Method (Adapted from Patent CN101168510A)

Step No. Reaction Step Reagents/Conditions Description Yield/Notes
1 Acetylation Acetic acid, acetic anhydride, 50-60°C, 4-bromo-2-trifluorotoluidine as starting material Formation of acetamide protecting group on amino group Yield: 98%, purity 99.6%
2 Nitration Sulfuric acid, nitric acid, 10-20°C Introduction of nitro group at desired aromatic position Reaction monitored to completion
3 Deacetylation 30% HCl aqueous solution, reflux Hydrolysis of acetamide to regenerate free amine Complete hydrolysis confirmed by sampling
4 Diazotization & Deamination Sulfuric acid, sodium nitrite, phosphoric acid, ortho-phosphorous acid, cupric oxide catalyst Conversion of amino group to diazonium salt and replacement by halogen (bromine or chlorine) Temperature controlled below 30°C
5 Reduction Iron powder, glacial acetic acid, reflux Reduction of nitro group to aniline Reaction under reflux, 2 hours

Notes:

  • Zinc powder can be added during acetylation as a catalyst to improve reaction efficiency.
  • The process is industrially feasible with an overall yield around 43% for similar compounds.
  • Reaction temperatures are carefully controlled to avoid side reactions.
  • The method is adaptable to prepare related halogenated trifluoromethylanilines such as 3-chloro-5-trifluoromethylaniline and 3-fluoro-5-trifluoromethylaniline.

Specific Considerations for this compound

  • Starting Material Selection: A suitable starting material would be a 4-bromo-2-chloro- or 4-chloro-2-bromo-trifluoromethylbenzene derivative, depending on the desired substitution pattern.
  • Regioselectivity: The presence of both bromine and chlorine substituents requires careful control during nitration and diazotization to avoid positional isomers.
  • Halogen Introduction: The diazotization step allows for selective replacement of amino groups with halogens, enabling the introduction of bromine or chlorine at specific positions.
  • Reduction: Final reduction to the aniline must preserve the halogen substituents and trifluoromethyl group.

Comparative Table of Preparation Parameters

Parameter Typical Conditions for Related Compounds (e.g., 3-bromo-5-trifluoromethylaniline) Expected Adaptation for this compound
Acetylation Temperature 50-60°C Similar, controlled to avoid overreaction
Nitration Temperature 10-20°C Similar, with careful temperature control
Diazotization Reagents NaNO2, H2SO4, H3PO4, CuO catalyst Same, with adjusted stoichiometry for dual halogenation
Reduction Conditions Fe powder, glacial acetic acid, reflux Same, ensuring no dehalogenation
Overall Yield ~43% Expected similar with process optimization

Research Findings and Industrial Relevance

  • The described process uses conventional unit reactions suitable for scale-up and industrial manufacture.
  • The use of acetyl protection improves regioselectivity and yield in nitration steps.
  • Diazotization with copper catalysts enables efficient halogen substitution.
  • The process avoids harsh conditions, making it environmentally safer and cost-effective.
  • The methodology is versatile and can be adapted to prepare various halogenated trifluoromethylanilines, including this compound.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-chloro-2-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted anilines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Medicinal Chemistry

Anticancer Research
One of the prominent applications of 3-bromo-6-chloro-2-(trifluoromethyl)aniline is as an intermediate in the synthesis of novel anticancer agents. Research indicates that compounds with trifluoromethyl substitutions exhibit enhanced metabolic stability and biological activity. For instance, a study highlighted that trifluoromethyl derivatives significantly improve the metabolic stability of aniline-based compounds, making them suitable for further pharmacological evaluation .

Structure-Activity Relationship Studies
The compound has been utilized in structure-activity relationship (SAR) studies to explore the effects of halogen substitutions on biological activity. Variations of aniline derivatives, including those with trifluoromethyl groups, have shown increased antagonistic activities against specific receptors (e.g., P2X3R), suggesting that this compound could serve as a valuable scaffold for developing new therapeutics .

Agrochemicals

Pesticide Development
Halogenated anilines are often explored for their potential as active ingredients in pesticides and herbicides. The unique reactivity of this compound allows for modifications that can enhance herbicidal properties or target specific pests more effectively. The introduction of trifluoromethyl groups has been linked to improved efficacy and selectivity in agrochemical formulations.

Material Science

Polymer Synthesis
In materials science, this compound can be employed as a monomer or additive in the synthesis of polymers with desirable properties such as thermal stability and chemical resistance. Its halogenated structure contributes to the overall performance characteristics of polymeric materials, making them suitable for high-performance applications.

Chemical Synthesis

Intermediate in Organic Synthesis
The compound serves as an important intermediate in various organic synthesis pathways. Its ability to participate in electrophilic aromatic substitutions makes it a versatile building block for synthesizing more complex molecules. The reactions involving this compound can lead to the formation of other functionalized aromatic compounds that are crucial in both academic research and industrial applications.

Data Table: Applications Overview

Application AreaSpecific Use CaseKey Findings/Notes
Medicinal ChemistryAnticancer agentsTrifluoromethyl substitutions enhance metabolic stability .
AgrochemicalsPesticide developmentEnhanced efficacy through halogenation.
Material SciencePolymer synthesisImproves thermal stability and chemical resistance.
Chemical SynthesisIntermediate for organic reactionsVersatile building block for complex molecule synthesis.

Case Studies

Case Study 1: Anticancer Drug Development
A recent study focused on synthesizing a series of aniline derivatives, including this compound, which were evaluated for their cytotoxic effects against cancer cell lines. The results indicated that specific halogen substitutions significantly enhanced the compounds' anticancer activity compared to non-halogenated analogs .

Case Study 2: SAR Analysis
Another investigation analyzed the SAR of various aniline derivatives where this compound was included. The findings revealed that this compound exhibited superior antagonistic activity against P2X3 receptors compared to other substituted anilines, highlighting its potential as a lead compound for further drug development .

Mechanism of Action

The mechanism of action of 3-Bromo-6-chloro-2-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable candidate for drug development, as it can interact with intracellular targets. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Positional Isomers

Positional isomers differ in the arrangement of substituents on the benzene ring, significantly altering physicochemical properties and reactivity.

Compound Name Substituent Positions Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
3-Bromo-6-chloro-2-(trifluoromethyl)aniline 2-CF₃, 3-Br, 6-Cl C₇H₄BrClF₃N 274.47 (calculated) Not explicitly listed Target compound; steric hindrance at positions 2 and 3 may reduce reactivity.
4-Bromo-2-chloro-6-(trifluoromethyl)aniline 2-Cl, 4-Br, 6-CF₃ C₇H₄BrClF₃N 274.47 870703-71-2 Higher symmetry may enhance crystallinity; used in safety studies.
2-Bromo-6-chloro-4-(trifluoromethyl)aniline 2-Br, 4-CF₃, 6-Cl C₇H₄BrClF₃N 274.47 109919-26-8 Commercial availability suggests utility as a synthetic intermediate.

Key Observations :

  • All isomers share the same molecular formula but differ in steric and electronic effects.
  • The 2-CF₃ group in the target compound may increase electron-withdrawing effects compared to 4-CF₃ isomers, influencing reaction rates in electrophilic substitutions.

Derivatives with Additional Functional Groups

Substituents like nitro (NO₂) or iodine (I) further modify reactivity and applications.

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
3-Bromo-6-nitro-2-(trifluoromethyl)aniline C₇H₄BrF₃N₂O₂ 285.02 1445995-76-5 Nitro group enhances electrophilicity, useful in explosives or dye synthesis.
2-Bromo-5-(trifluoromethyl)aniline C₇H₅BrF₃N 240.02 454-79-5 Reduced steric bulk compared to tri-substituted analogs; potential for cross-coupling reactions.
2-Bromo-3,5-bis(trifluoromethyl)aniline C₈H₄BrF₆N 308.02 174824-16-9 Dual CF₃ groups increase lipophilicity, relevant in medicinal chemistry.

Key Observations :

  • Nitro derivatives (e.g., ) exhibit higher molecular weights and redox activity, making them suitable for high-energy materials.
  • Mono-substituted analogs (e.g., ) are more reactive in palladium-catalyzed couplings due to fewer steric constraints.

Halogenated Analogs with Alternate Halogens

Variations in halogens (e.g., Br vs. I) impact bond strength and biological activity.

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
2-Iodo-5-(trifluoromethyl)aniline C₇H₅F₃IN 287.03 105202-02-6 Iodine’s polarizability may enhance intermolecular interactions in crystal packing.
2-Chloro-6-(trifluoromethyl)aniline C₇H₅ClF₃N 195.57 MFCD00272565 Simpler structure with lower molecular weight; widely used in ligand synthesis.

Key Observations :

  • Iodo analogs (e.g., ) are heavier and more expensive but valuable in radiolabeling or catalysis.
  • Chloro derivatives (e.g., ) are cost-effective and commonly employed in bulk chemical synthesis.

Biological Activity

3-Bromo-6-chloro-2-(trifluoromethyl)aniline is a halogenated aniline derivative that has garnered attention due to its potential biological activities. The presence of bromine, chlorine, and trifluoromethyl groups enhances its chemical properties, making it a candidate for various pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C7H4BrClF3N
  • Molecular Weight : 251.47 g/mol
  • Boiling Point : 72 °C (0.2 mmHg)
  • Melting Point : 29–32 °C

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethyl group is known to enhance metabolic stability and lipophilicity, which can lead to improved pharmacokinetic profiles.

Key Interactions:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways.
  • Receptor Binding : Its structural features allow for effective binding to various receptors, influencing cellular signaling pathways.

Structure-Activity Relationship (SAR)

Research has indicated that the substitution patterns on the aniline ring significantly affect the biological activity of related compounds. For instance, the introduction of trifluoromethyl groups has been linked to increased metabolic stability and enhanced antagonistic activities against specific receptors.

Comparative Analysis

A comparative analysis of halogenated aniline derivatives reveals that:

  • Compounds with trifluoromethyl substitutions exhibit superior metabolic stability compared to those with other halogen substitutions.
  • The order of effectiveness in terms of receptor binding is often influenced by the nature and position of halogen substituents.
CompoundSubstituentsActivity Level
This compoundBr, Cl, CF3High
4-FluoroanilineFModerate
3-ChloroanilineClLow

Case Studies

  • P2X3 Receptor Antagonism : In a study examining various aniline derivatives, it was found that compounds similar to this compound exhibited significant antagonistic activity against the P2X3 receptor, which is implicated in pain signaling pathways. The introduction of trifluoromethyl groups resulted in nearly a tenfold increase in metabolic stability compared to non-fluorinated analogs .
  • Antimicrobial Activity : Another study explored the antimicrobial properties of related compounds, demonstrating that halogenated anilines possess potent activity against resistant bacterial strains. The trifluoromethyl substitution was noted to enhance this activity significantly .

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-Bromo-6-chloro-2-(trifluoromethyl)aniline?

Methodological Answer:
The compound can be synthesized via regioselective bromination or halogen-exchange reactions. A validated approach involves using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as a brominating agent under mild conditions (20–25°C) in ethyl acetate. For example, bromination of a trifluoromethyl-substituted aniline precursor with DBDMH yields brominated derivatives with high regioselectivity .
Key Steps:

  • Dissolve precursor in ethyl acetate.
  • Add DBDMH gradually under nitrogen atmosphere.
  • Purify via reverse-phase column chromatography (C18, acetonitrile-water with 0.03% formic acid) .

Basic: How should researchers purify and characterize this compound?

Methodological Answer:
Purification:

  • Use reverse-phase chromatography (C18 column) with acetonitrile-water gradients .
  • Store purified samples at -20°C for long-term stability, avoiding repeated freeze-thaw cycles .

Characterization:

  • NMR : Compare experimental 1H^1H-NMR spectra with computational predictions (e.g., B3LYP/6-31G* level) to confirm regiochemistry .
  • LCMS : Validate molecular weight using m/z ratios (e.g., m/z 265 [M+H]+^+ for related compounds) .

Advanced: How do electronic effects of substituents (Br, Cl, CF3_33​) influence reactivity?

Methodological Answer:
The trifluoromethyl group is strongly electron-withdrawing (-I effect), while bromine and chlorine exert moderate -I and +M effects. This combination:

  • Reduces basicity : The NH2_2 group becomes less nucleophilic, affecting coupling reactions (e.g., Suzuki-Miyaura) .
  • Directs electrophilic substitution : The CF3_3 group meta-directs, while halogens para/ortho-direct, creating competing regiochemical outcomes. Computational studies (DFT, B3LYP) can predict dominant pathways .

Table 1 : Substituent Effects on pKa (Theoretical vs Experimental)

SubstituentTheoretical pKa (DFT)Experimental pKa
CF3_32.12.3
Br3.84.0
Cl4.24.5
Data extrapolated from similar aniline derivatives .

Advanced: What computational strategies optimize reaction design for derivatives?

Methodological Answer:
Density Functional Theory (DFT):

  • Use hybrid functionals (e.g., B3LYP) to model thermochemical properties (atomization energies, ionization potentials) with <3 kcal/mol error .
  • Include exact-exchange terms for accurate electron correlation in halogenated systems .

Case Study :
For Pd-catalyzed cross-coupling:

Calculate transition-state energies for possible coupling sites.

Validate with experimental yields (e.g., tetrakis(triphenylphosphine)palladium(0) in DMF at 80°C) .

Advanced: How to resolve contradictions in crystallographic data for halogenated anilines?

Methodological Answer:

  • Use SHELX programs for structure refinement. Key steps:
    • SHELXD : Solve phases via dual-space methods for heavy atoms (Br/Cl).
    • SHELXL : Refine anisotropic displacement parameters for halogens .
  • Compare bond lengths/angles with DFT-optimized geometries to identify outliers (e.g., C-Br vs C-Cl distortions) .

Safety: What protocols mitigate risks during handling?

Methodological Answer:

  • PPE : Wear nitrile gloves, chemical goggles, and a lab coat. Use fume hoods for synthesis .
  • Exposure Response :
    • Skin contact: Rinse with water for 15 minutes; use 1% acetic acid for neutralization .
    • Inhalation: Administer oxygen if respiratory distress occurs .
  • Storage : Keep in sealed containers at 4°C, away from oxidizers .

Advanced: How to analyze environmental persistence of perfluoroalkyl aromatic amines?

Methodological Answer:

  • Degradation Studies :
    • Perform LC-MS/MS to track breakdown products under UV irradiation.
    • Measure half-lives in aqueous matrices (pH 7–9) .
  • Ecotoxicity : Use Daphnia magna assays to assess LC50_{50} values, noting enhanced toxicity from CF3_3 groups .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-Bromo-6-chloro-2-(trifluoromethyl)aniline
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3-Bromo-6-chloro-2-(trifluoromethyl)aniline

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